molecular formula C12H16N2O4 B5111357 N-(3-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide

N-(3-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B5111357
M. Wt: 252.27 g/mol
InChI Key: IBHVPRPOKXRCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide, commonly known as HMPA, is a polar aprotic solvent that is widely used in chemical research. It was first synthesized in 1955 by the reaction of 3-methoxybenzaldehyde with ethylenediamine. Since then, it has been extensively used in various chemical reactions due to its unique properties.

Mechanism of Action

The mechanism of action of HMPA is not well understood. However, it is believed that HMPA acts as a hydrogen bond acceptor and stabilizes the transition state of the reaction. It also enhances the reactivity of the reaction by solvating the reactants and reducing the activation energy.
Biochemical and Physiological Effects:
HMPA has not been extensively studied for its biochemical and physiological effects. However, it has been reported that HMPA can cause skin irritation and allergic reactions in some individuals. It is also toxic when ingested or inhaled. Therefore, it is important to handle HMPA with care and follow proper safety protocols.

Advantages and Limitations for Lab Experiments

The advantages of using HMPA in lab experiments include its ability to dissolve a wide range of compounds, its ability to enhance the reactivity of the reaction, and its low boiling point. However, the limitations of using HMPA include its toxicity, its high cost, and its limited availability.

Future Directions

There are several future directions for the use of HMPA in chemical research. One of the directions is the development of new methods for the synthesis of HMPA. Another direction is the study of the mechanism of action of HMPA in various reactions. Furthermore, the use of HMPA in the synthesis of new organic compounds and the study of their properties is another future direction.

Synthesis Methods

The synthesis of HMPA involves the reaction of 3-methoxybenzaldehyde with ethylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Scientific Research Applications

HMPA has been widely used in chemical research due to its unique properties. It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. It is also a good hydrogen bond acceptor, which makes it useful in various reactions such as nucleophilic substitution, elimination, and addition reactions. HMPA has been used in the synthesis of various organic compounds such as peptides, esters, and amides.

properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-10-5-2-4-9(8-10)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHVPRPOKXRCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypropyl)-N'-(3-methoxyphenyl)ethanediamide

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